D,L-Tosylisopropylideneglycerol-d5 is a stable isotope-labeled compound used primarily in scientific research. It is characterized by its deuterium labeling, which allows for enhanced tracking and analysis in various biochemical applications. The compound has a molecular formula of and a molecular weight of 291.37 g/mol. This compound is classified under stable isotope-labeled products, specifically used in studies involving metabolic pathways and pharmacokinetics.
D,L-Tosylisopropylideneglycerol-d5 can be sourced from chemical suppliers specializing in isotopically labeled compounds, such as LGC Standards and other biochemical suppliers. Its unique properties make it valuable for research applications in both academic and industrial settings.
The synthesis of D,L-Tosylisopropylideneglycerol-d5 involves several key steps, typically starting from glycerol derivatives. The incorporation of deuterium is achieved through reactions that utilize deuterated reagents or solvents.
The specific synthetic route may vary, but the goal remains to achieve a high yield of the labeled compound while maintaining its structural integrity.
The molecular structure of D,L-Tosylisopropylideneglycerol-d5 features a tosyl group attached to an isopropylidene acetal derived from glycerol. The presence of deuterium atoms is indicated in the structure, which affects its physical and chemical properties compared to its non-labeled counterparts.
[2H]C([2H])(OS(=O)(=O)c1ccc(C)cc1)C2([2H])OC(C)(C)OC2([2H])[2H]D,L-Tosylisopropylideneglycerol-d5 can participate in various chemical reactions typical for tosylates, including nucleophilic substitutions and elimination reactions.
These reactions are essential for its application in synthetic organic chemistry and medicinal chemistry.
The mechanism of action for D,L-Tosylisopropylideneglycerol-d5 involves its use as a tracer in metabolic studies. The incorporation of deuterium allows researchers to track the compound's behavior in biological systems without altering its biological activity significantly.
Deuterated compounds like D,L-Tosylisopropylideneglycerol-d5 are often used in mass spectrometry and nuclear magnetic resonance spectroscopy to provide insights into metabolic pathways and interactions within cells.
Relevant data on these properties can help researchers determine suitable conditions for handling and utilizing this compound effectively.
D,L-Tosylisopropylideneglycerol-d5 has several important applications in scientific research:
These applications highlight its significance in advancing chemical research and understanding biological processes.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9